4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid
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Overview
Description
4-(2,3-Dihydro-1H-indol-1-yl)-3-nitrobenzoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features a nitrobenzoic acid moiety attached to a dihydroindole ring, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit various biological activities . This interaction often results in changes that contribute to the compound’s therapeutic effects .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biological activities, suggesting that they may influence multiple biochemical pathways . The downstream effects of these pathways contribute to the compound’s diverse biological activities .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that the effects of this compound could be diverse and potentially beneficial .
Biochemical Analysis
Biochemical Properties
4-(2,3-Dihydro-1H-indol-1-yl)-3-nitrobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the indole moiety can bind to multiple receptors with high affinity, influencing various biological processes . The nitro group in the compound can undergo reduction reactions, potentially interacting with reductase enzymes. These interactions can lead to the formation of reactive intermediates that may further interact with cellular components, affecting their function.
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the indole moiety is known to modulate signaling pathways by binding to specific receptors, which can lead to changes in gene expression and metabolic activity . Additionally, the nitrobenzoic acid group can affect cellular redox states, potentially leading to oxidative stress or activation of antioxidant responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The indole moiety can bind to receptors and enzymes, modulating their activity. This binding can result in enzyme inhibition or activation, depending on the specific target. The nitro group can undergo reduction, forming reactive intermediates that can interact with nucleophiles in the cell, leading to changes in gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of signaling pathways and gene expression. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to significant biological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as reductases and oxidases, leading to the formation of various metabolites. These metabolites can further interact with cellular components, affecting metabolic flux and metabolite levels. The indole moiety can also influence tryptophan metabolism, potentially affecting the levels of downstream metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, the indole moiety can bind to specific transporters, facilitating its uptake into cells. The nitrobenzoic acid group can also affect the compound’s distribution by interacting with cellular membranes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the indole moiety can be targeted to the nucleus, where it can influence gene expression. The nitrobenzoic acid group can also affect the compound’s localization by interacting with mitochondrial membranes, potentially influencing mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1H-indol-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, mild temperatures.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
4-(2,3-Dihydro-1H-indol-1-yl)-3-nitrobenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.
Uniqueness
4-(2,3-Dihydro-1H-indol-1-yl)-3-nitrobenzoic acid is unique due to its specific combination of a dihydroindole ring and a nitrobenzoic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-15(19)11-5-6-13(14(9-11)17(20)21)16-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQELSTUQMKWXFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649602 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.